

delphinidin chloride extraction isolation methods

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Compound Focus: Delphinidin Chloride

CAS No.: 528-53-0

Cat. No.: S525603

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Introduction

Delphinidin chloride is an anthocyanidin, a class of naturally occurring plant pigments responsible for the blue, purple, and red colors in many fruits and vegetables such as blueberries, blackcurrants, eggplants, and red grapes [1] [2]. As a potent antioxidant, it has garnered significant interest for its potential therapeutic applications, including anticancer, anti-angiogenic, and anti-inflammatory properties [3] [1] [2]. However, its instability at physiological pH and modest bioavailability present considerable challenges for research and drug development [3] [2]. This document provides detailed methodologies for the extraction, isolation, and analytical characterization of **delphinidin chloride**, tailored for researchers and drug development professionals.

Chemical and Physical Properties

Delphinidin chloride ($C_{15}H_{11}ClO_7$) has a molecular weight of 338.7 g/mol and a CAS Number of 528-53-0 [4]. It is supplied as a blue-red to black solid [4]. Understanding its basic properties is crucial for handling and experimental design.

Table 1: Physicochemical Properties of Delphinidin Chloride [4] [1] [5]

Property	Value / Description
Molecular Formula	C ₁₅ H ₁₁ ClO ₇
Molecular Weight	338.7 g/mol
CAS Number	528-53-0
Form	Solid
Color	Blue-Red to Black
Melting Point	>349.85 °C
Storage Temperature	-20°C
Solubility	Soluble in methanol, ethanol, DMSO, and water (typically at low pH)
Stability	Light-sensitive; stable only at pH < 3; degrades rapidly under physiological conditions.

Extraction and Isolation Methods

The extraction of delphinidin from plant material must account for its instability. Common methods include solvent extraction, often assisted by ultrasound or microwaves to improve yield and efficiency [1] [6].

Protocol: Conventional Solvent Extraction from Plant Material

This protocol outlines a standard method for extracting delphinidin and other anthocyanins from rich sources like berries.

- **Materials:**
 - Fresh or freeze-dried plant material (e.g., bilberries, blackcurrants).
 - Liquid nitrogen and mortar and pestle or a high-speed blender.

- Extraction solvent: Acidified methanol (e.g., Methanol with 0.1% to 1% v/v Hydrochloric Acid (HCl)). *Note: Acidification is critical for stabilizing the flavylum cation form of anthocyanins.*
- Rotary evaporator.
- Nitrogen evaporator.

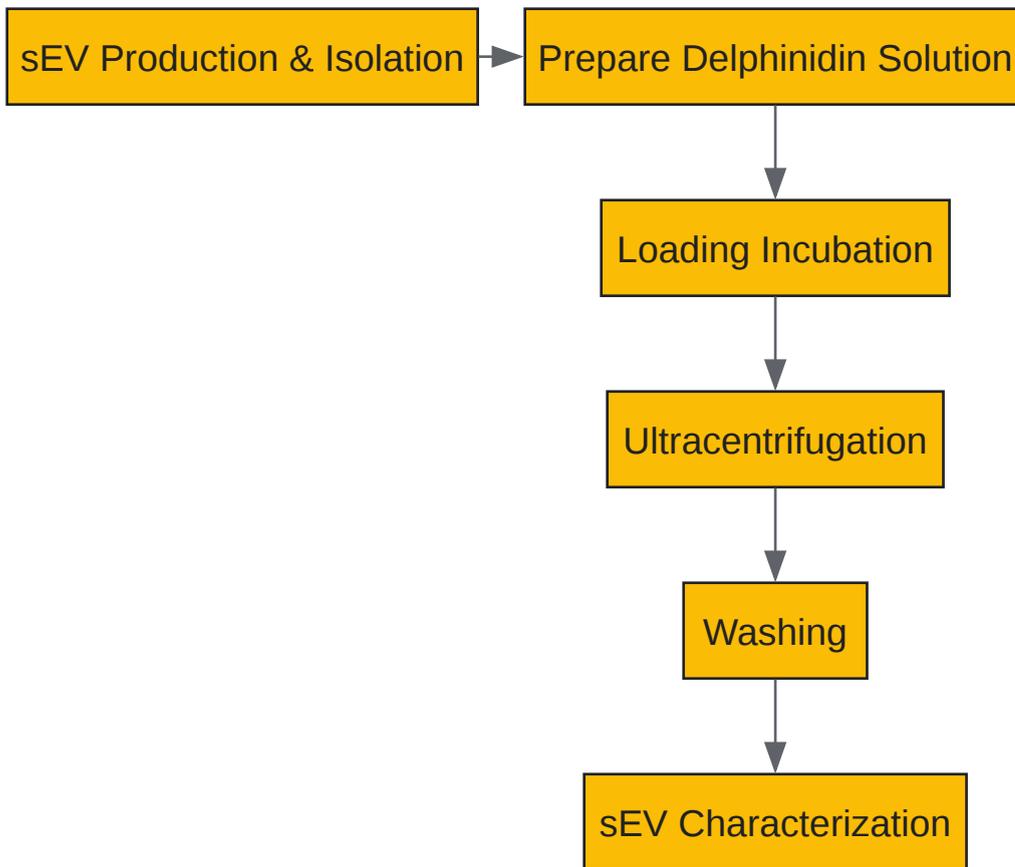
- **Procedure:**

- **Homogenization:** Flash-freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle. Alternatively, homogenize fresh material with the extraction solvent using a blender.
- **Extraction:** Add the powdered or homogenized material to acidified methanol at a ratio of approximately 1:10 (w/v). Stir the mixture continuously for 2-4 hours at 4°C in the dark to prevent photodegradation.
- **Filtration:** Filter the crude extract through filter paper or a Büchner funnel to remove solid plant debris.
- **Concentration:** Concentrate the filtrate under reduced pressure at temperatures below 40°C using a rotary evaporator to obtain a crude anthocyanin extract.
- **Purification:** The crude extract can be further purified using techniques such as Solid-Phase Extraction (SPE) with C18 cartridges or preparative chromatography.

Advanced Technique: Extracellular Vesicle (EV) Loading

To overcome the poor bioavailability and stability of delphinidin, a novel approach involves loading it into small extracellular vesicles (sEVs), which act as natural drug delivery systems [3].

Workflow Diagram: Delphinidin Loading into Small Extracellular Vesicles (sEVs)



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- **Materials:**

- sEVs isolated from immature dendritic cells (e.g., JAWS II cell line).
- **Delphinidin chloride.**
- Phosphate-Buffered Saline (PBS).
- Dimethyl Sulfoxide (DMSO).
- Ultracentrifuge and fixed-angle rotor.

- **Procedure [3]:**

- **sEV Isolation:** Culture JAWS II cells in an FBS-free medium. Sequence the cell medium by centrifugation: $300 \times g$ for 10 min (remove cells), $2,000 \times g$ for 10 min (remove debris), and $20,000 \times g$ for 30 min (remove large EVs). Finally, ultracentrifuge the supernatant at $200,000 \times g$ for 2 hours to pellet sEVs. Wash the pellet in PBS and resuspend.
- **Delphinidin Solution:** Prepare an aqueous delphinidin solution at $10 \mu\text{g/mL}$, with the pH adjusted to 2 and containing 0.1% DMSO to aid solubility.
- **Loading:** Add 2 mg of isolated sEVs to the delphinidin solution. Vortex the mixture for 10 minutes and allow it to incubate with stirring.

- **Purification of Loaded sEVs:** To remove unencapsulated (free) delphinidin, ultracentrifuge the mixture at $200,000 \times g$ for 2 hours. Resuspend the final pellet (sEVs loaded with delphinidin) in 1 mL of PBS or 0.1% DMSO.
- **Quantification:** Measure the absorbance of the loaded sEV solution at 530 nm and compare it to a standard curve of free delphinidin to determine the loading efficiency (reported to be ~9%) [3].

Analytical Characterization and Quantification

Accurate characterization is essential for confirming the identity and purity of **delphinidin chloride**. The combination of liquid chromatography and high-resolution mass spectrometry is the gold standard.

Protocol: UHPLC-HRMS Analysis

This protocol is adapted from modern analytical techniques used for anthocyanin characterization [3] [7].

- **Materials:**

- Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Quadrupole Time-of-Flight High-Resolution Tandem Mass Spectrometer (QTOF-HR-MS/MS).
- C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water with 1% Formic Acid.
- Mobile Phase B: Acetonitrile with 1% Formic Acid.
- Methanol (MS grade).

- **Sample Preparation:**

- Add 250 μ L of methanol to 10 μ g of your sample (e.g., purified delphinidin or sEV pellet).
- Sonicate the mixture for 20 minutes.
- Add another 200 μ L of methanol, then centrifuge at $10,000 \times g$ for 10 minutes at 4°C.
- Evaporate the supernatant to dryness using a concentrator (e.g., Genevac).
- Reconstitute the dry extract in 200 μ L of LC-MS grade water containing 1% formic acid. Centrifuge again ($10,000 \times g$, 5 min, 4°C) before UHPLC-HRMS analysis [3].

- **Chromatographic and Mass Spectrometry Conditions:**

- **Column Temperature:** 40°C.
- **Flow Rate:** 0.4 mL/min.

- **Injection Volume:** 2-5 μL .
- **Gradient:** A complex gradient is recommended, for example: 0-1 min (5% B), 1-15 min (5% \rightarrow 30% B), 15-16 min (30% \rightarrow 95% B), 16-18 min (95% B), 18-18.5 min (95% \rightarrow 5% B), 18.5-20 min (5% B) [7].
- **MS Parameters:** Electrospray Ionization (ESI) in positive ion mode; mass range 100-1200 m/z ; use collision-induced dissociation (CID) for MS/MS fragmentation.

Table 2: Key Analytical Parameters for Delphinidin and Common Metabolites [3] [7]

Compound	Expected m/z ([M] ⁺)	Key MS/MS Fragments	Notes
Delphinidin (aglycone)	303.05	285, 257, 229	Aglycone core structure.
Delphinidin-3-O-glucoside	465.10	303 (loss of glucose)	One of the most common glycosidic forms.
Delphinidin-3-O-rutinoside	611.16	465, 303 (loss of rutinose)	Commonly found in berries.
Peonidin-3-galactoside	463.12	301	Often co-occurs with delphinidin; used for metabolite profiling.

Troubleshooting and Best Practices

Table 3: Troubleshooting Guide for Delphinidin Chloride Experiments

Problem	Potential Cause	Solution
Low Yield / Degradation	Exposure to neutral/basic pH, light, or high temperatures.	Always work in acidic conditions (pH < 3), perform steps in the dark or under dim light, and keep samples on ice or at 4°C.
Poor Solubility	The chloride salt may not fully dissolve in aqueous buffers.	Use a small amount of DMSO (e.g., 0.1%) as a cosolvent to prepare a stock solution before dilution.

Problem	Potential Cause	Solution
Low Bioavailability in Models	Instability in physiological environments.	Employ advanced delivery systems like extracellular vesicles (sEVs) [3] or stabilization with sulfobutylether- β -cyclodextrin [8].
Inconsistent LC-MS Results	Sample degradation or column carryover.	Ensure mobile phases are fresh and acidic. Use a strong wash step in the LC gradient to clean the column between runs.

Conclusion

The successful study of **delphinidin chloride** requires meticulous attention to its physicochemical instability during extraction, isolation, and analysis. The protocols outlined here, from basic solvent extraction to advanced sEV loading and precise UHPLC-HRMS characterization, provide a robust framework for researchers. Adhering to these guidelines and incorporating innovative stabilization strategies will enable more reliable investigation into the promising therapeutic potential of this natural compound.

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